1,3-Dimethyl-1H-indazol-6-amine
Overview
Description
The compound of interest, 1,3-Dimethyl-1H-indazol-6-amine, is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound has not been directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and characterized. These compounds often exhibit interesting chemical and biological properties, making them relevant in various fields such as pharmaceuticals, polymers, and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various strategies, including cyclization reactions and substitutions. For instance, allylic derivatives of triazolo-triazinones were synthesized using an 18-crown-6-ether catalyzed reaction with potassium carbonate and allyl bromide in dry acetone . Similarly, triazolo-triazines were obtained by cyclization of thiosemicarbazide in the presence of nickel nitrate . These methods highlight the versatility of synthetic approaches for constructing complex heterocyclic systems.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecules. For example, a triazolo-triazine derivative crystallizes in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Another compound, a pyrimidin-amine derivative, forms a two-dimensional supramolecular network through hydrogen bonding . These structural features are crucial for understanding the properties and potential interactions of these molecules.
Chemical Reactions Analysis
The reactivity of these compounds is influenced by their molecular structure. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of various derivatives . Additionally, the electron-rich nature of these heterocycles can facilitate nucleophilic addition reactions, as demonstrated by the formation of annulated oxazoles under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonding and pi-stacking interactions can affect the melting points, solubility, and crystal packing of these compounds . Theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, including HOMO-LUMO energy gaps and molecular electrostatic potential, which are indicative of chemical reactivity and potential biological activity .
Scientific Research Applications
Multicomponent Synthesis Using 1,3-Dimethyl-1H-indazol-6-amine
An efficient synthesis method for pyridine-pyrimidines using 1,3-dimethyl-6-aminouracil, which relates to 1,3-Dimethyl-1H-indazol-6-amine, has been developed. This method involves a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation. This approach offers significant advantages like easy recovery, reusability, and excellent activity of the catalyst, enhancing the efficiency of synthesizing pyridine-pyrimidines derivatives (Rahmani et al., 2018).
Spectroscopic and X-ray Studies
1,3-Dimethyl-1H-indazol-6-amine has been studied using spectroscopic and X-ray methods to understand its prototropic tautomerism. These studies are crucial for elucidating the structural ambiguity and understanding the photophysical properties of compounds in different solvents (Rana & Chaudhary, 2021).
Experimental and Theoretical Properties Analysis
Research has been conducted on the experimental and theoretical properties of derivatives related to 1,3-Dimethyl-1H-indazol-6-amine. These studies include spectroscopic analyses (NMR, FT-Raman, FT-IR, UV-Visible) and theoretical studies using Density Functional Theory (DFT). Such analyses are crucial for understanding molecular structure, vibrational frequencies, and photophysical properties (Fatima et al., 2021).
Synthesis of 1H-Indazoles
1H-Indazoles, which include 1,3-Dimethyl-1H-indazol-6-amine, have been synthesized through silver(I)-mediated intramolecular oxidative C–H amination. This process is efficient for synthesizing various 3-substituted indazoles, expanding the scope of indazole-based compounds in medicinal chemistry (Park et al., 2021).
Anticancer Agent Synthesis
Research has focused on designing and synthesizing 6-substituted aminoindazole derivatives, including 1,3-Dimethyl-1H-indazol-6-amine, as anticancer agents. These compounds show significant anti-proliferative activity and potential for further development as cancer therapeutics (Hoang et al., 2020).
Safety And Hazards
Future Directions
Indazole derivatives have a wide range of pharmacological activities and serve as structural motifs in drug molecules . They have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . The bioactivity result and conformance of the physicochemical properties of the synthesized compounds to the “rule of three” for hit-like compounds suggested that 9f was effective and could be used as a hit for the development of novel anticancer agents .
properties
IUPAC Name |
1,3-dimethylindazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABHBLCCIOEOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598314 | |
Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-indazol-6-amine | |
CAS RN |
221681-92-1 | |
Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221681-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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